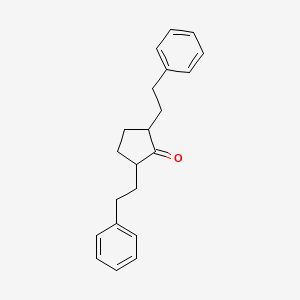
2,5-Bis(2-phenylethyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-phenylethyl)cyclopentan-1-one is an organic compound with a cyclopentanone core substituted with two phenylethyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-phenylethyl)cyclopentan-1-one typically involves the aldol condensation of cyclopentanone with phenylethyl aldehyde under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
2,5-Bis(2-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-phenylethyl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: Similar structure but with furyl groups instead of phenylethyl groups.
2,5-Dibenzylidenecyclopentanone: Similar structure but with benzylidene groups.
Uniqueness
2,5-Bis(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
53145-74-7 |
|---|---|
Formule moléculaire |
C21H24O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2,5-bis(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(13-11-17-7-3-1-4-8-17)15-16-20(21)14-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Clé InChI |
VIKHGCSASWNVCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


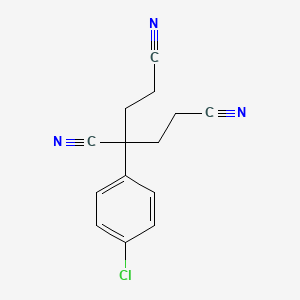
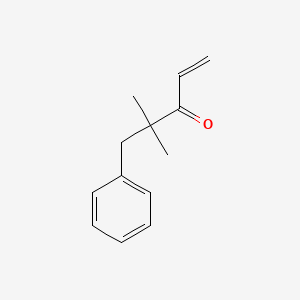
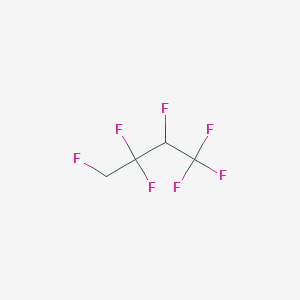
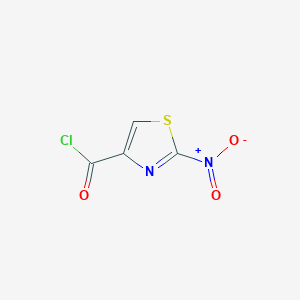
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
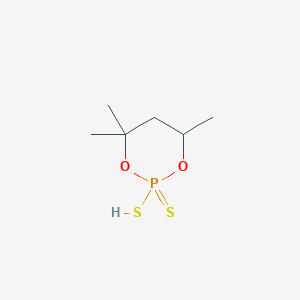
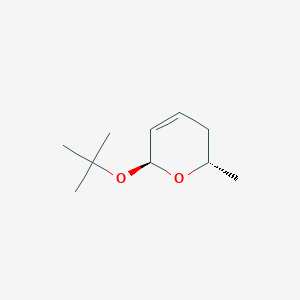
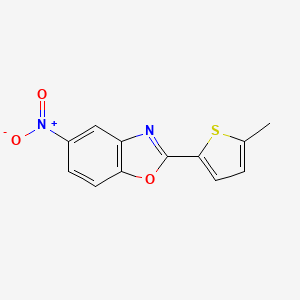

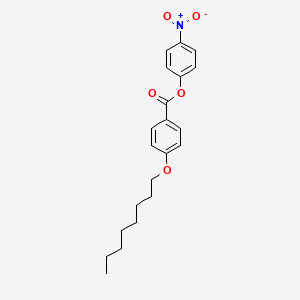
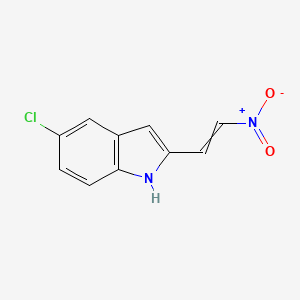
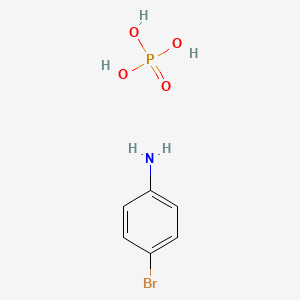
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
